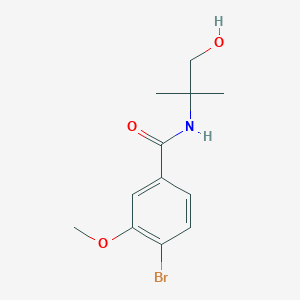
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. It is commonly used in drug synthesis, catalyst development, and material science investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include large-scale bromination reactions followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperature and pH .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation, hydrogenated compounds from reduction, and substituted benzamides from nucleophilic substitution .
Scientific Research Applications
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide include:
- 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbenzamide
- 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,7-15)14-11(16)8-4-5-9(13)10(6-8)17-3/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
FYNHIXKZJPVUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


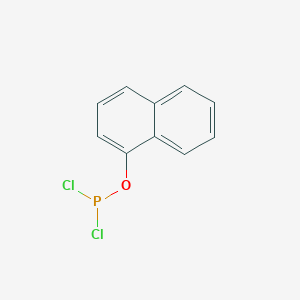
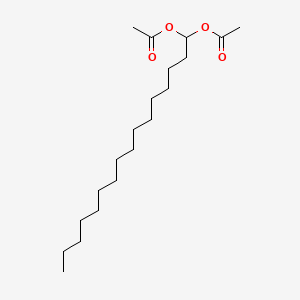
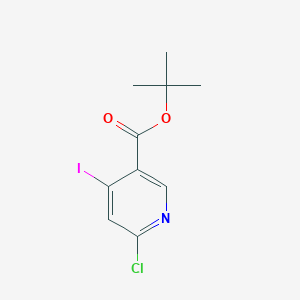
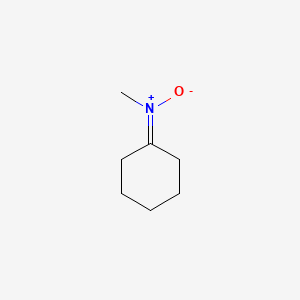
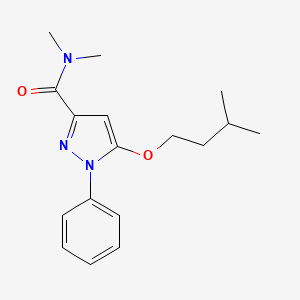
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
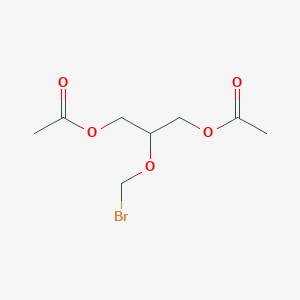


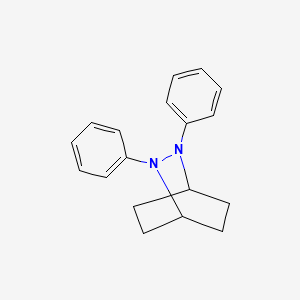

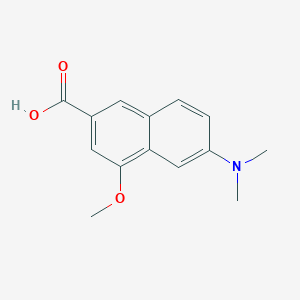
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

